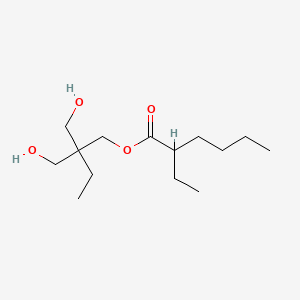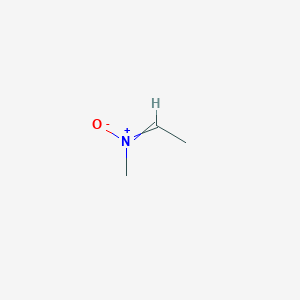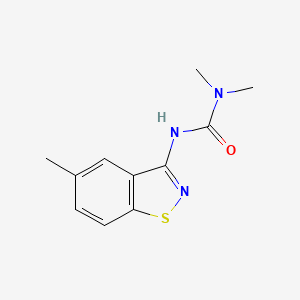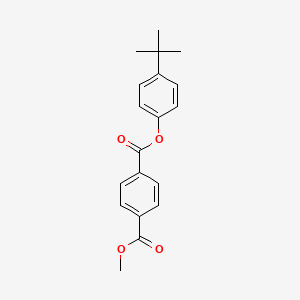
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine is an organic compound that belongs to the class of piperazines It is characterized by a dodecyl chain attached to the nitrogen atom of the piperazine ring and a phenylprop-2-en-1-yl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine typically involves the reaction of dodecylamine with 1-(3-phenylprop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the dodecyl chain can enhance membrane permeability.
Comparison with Similar Compounds
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine: is similar to other piperazine derivatives such as:
Uniqueness: this compound is unique due to the presence of both a long dodecyl chain and a phenylprop-2-en-1-yl group, which confer distinct physicochemical properties and potential biological activities.
Properties
CAS No. |
103913-26-4 |
|---|---|
Molecular Formula |
C25H42N2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-dodecyl-4-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-14-19-26-21-23-27(24-22-26)20-15-18-25-16-12-11-13-17-25/h11-13,15-18H,2-10,14,19-24H2,1H3 |
InChI Key |
VDTHBMASUXOHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

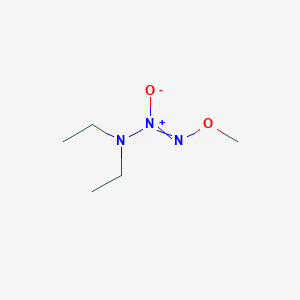
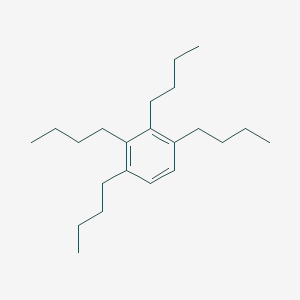
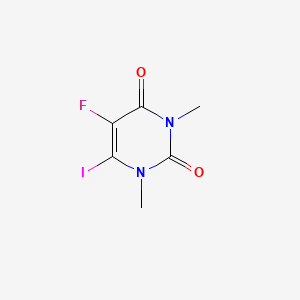
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
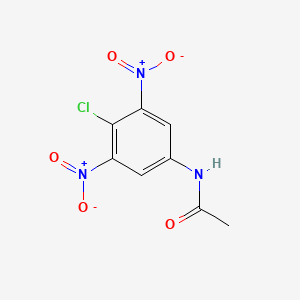
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
